molecular formula C12H20O4 B12569998 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid CAS No. 190390-46-6

7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid

Cat. No.: B12569998
CAS No.: 190390-46-6
M. Wt: 228.28 g/mol
InChI Key: WVEYOXJBIZREAX-UHFFFAOYSA-N
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Description

7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid: is an organic compound characterized by a dioxolane ring attached to a heptenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid typically involves the formation of the dioxolane ring followed by the attachment of the heptenoic acid chain. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an appropriate heptenoic acid derivative under acidic conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the heptenoic acid chain.

    Reduction: Reduction reactions can target the double bond, converting it to a single bond and forming a saturated derivative.

    Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents on the ring is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products:

    Oxidation: Products include epoxides and diols.

    Reduction: The major product is the saturated heptanoic acid derivative.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.

Biology: In biological research, it is used to study the effects of dioxolane-containing compounds on cellular processes and enzyme activities.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The heptenoic acid chain can also interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine
  • 2,2-Dimethyl-1,3-dioxolane-4-methylamine

Uniqueness: 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid is unique due to the presence of both the dioxolane ring and the heptenoic acid chain, which confer distinct chemical and biological properties.

Properties

CAS No.

190390-46-6

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

7-(2,2-dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid

InChI

InChI=1S/C12H20O4/c1-12(2)15-9-10(16-12)7-5-3-4-6-8-11(13)14/h3,5,10H,4,6-9H2,1-2H3,(H,13,14)

InChI Key

WVEYOXJBIZREAX-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CC=CCCCC(=O)O)C

Origin of Product

United States

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